Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
The compound “Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a pyridine ring. The molecule also contains an allyl group, an isobutylthio group, and a carboxylate group .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Methylation
This compound has been studied for its chemical synthesis and reactions, including methylation and acylation. Kappe and Roschger (1989) explored various reactions of similar tetrahydropyrimidine derivatives, indicating methods for the synthesis of related compounds, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
Synthesis of Derivatives
Ahmed (2002) synthesized derivatives of pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine, demonstrating the potential of these compounds in forming novel chemical structures (Ahmed, 2002).
Synthesis of Fused Thiazolo Derivatives
Ahmed (2003) also reported on the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, highlighting the versatility of these compounds in creating diverse molecular structures (Ahmed, 2003).
Biological Applications and Antimicrobial Properties
Pharmacological Activity
Śladowska, Bartoszko-Malik, and Zawisza (1990) identified that some derivatives of the compound exhibited pharmacological activity, suggesting potential applications in drug discovery (Śladowska, Bartoszko-Malik & Zawisza, 1990).
Antimicrobial Activity
Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing derivatives of this compound and evaluated their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Vlasov, Chernykh & Osolodchenko, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-6-8-27-20(26)14-13(5)22-18-16(15(14)17-12(4)7-9-28-17)19(25)24-21(23-18)29-10-11(2)3/h6-7,9,11,15H,1,8,10H2,2-5H3,(H2,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCQHWPSXADJGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N=C(NC3=O)SCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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